Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Vue d'ensemble

Description

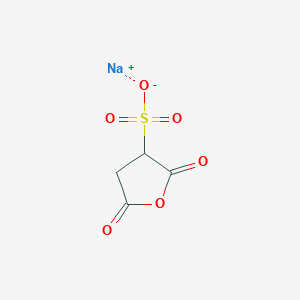

Sodium 2,5-dioxooxolane-3-sulfonate, also known as sulfosuccinic acid anhydride sodium salt, is a chemical compound with the molecular formula C4H3NaO6S. It is a white to off-white solid that is soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical reactions and has applications in multiple scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2,5-dioxooxolane-3-sulfonate can be synthesized through the sulfonation of succinic anhydride. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2,5-dioxooxolane-3-sulfonate involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2,5-dioxooxolane-3-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form sulfonate salts.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted sulfonate compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₄H₃NaO₆S

- Molecular Weight : Approximately 202.12 g/mol

- Structure : Characterized by a furan ring with sulfonic acid and dioxo groups.

Organic Synthesis

Application Summary : Sodium 2,5-dioxooxolane-3-sulfonate is utilized as a reagent in organic synthesis, particularly for creating sulfonate esters and amides.

Methods of Application :

- Acts as a sulfonylating agent in various reactions.

- Facilitates the formation of S–S, N–S, and C–S bonds.

Results Summary : The compound has enabled the development of site-selective C–H sulfonylation methods, yielding complex molecules with high selectivity and efficiency.

Environmental Chemistry

Application Summary : It is employed in the development of novel adsorbents for the extraction of palladium from soil samples.

Methods of Application :

- Magnetic nanoparticles coated with sodium dodecyl sulfate are modified with this compound to enhance extraction efficiency.

Results Summary : The method demonstrated a detection limit for palladium ions as low as 0.12 μg/L with recoveries ranging from 96.7% to 104.0%.

Electrochemical Energy Storage

Application Summary : Sodium 2,5-dioxooxolane-3-sulfonate plays a role in researching organic liquid electrolytes for sodium-ion batteries.

Methods of Application :

- Enhances electrochemical performance and safety in battery applications.

Results Summary : Its incorporation into electrolyte formulations has been shown to improve battery efficiency significantly.

Photocatalytic Processes

Application Summary : This compound acts as a photosensitizer in photocatalytic systems aimed at degrading organic pollutants in wastewater.

Methods of Application :

- It is incorporated into systems with semiconductors like TiO₂ to improve visible light absorption.

Results Summary : Promising results have been observed in the degradation of various organic pollutants, contributing to cleaner water sources.

Biochemical Applications

Application Summary : Research indicates potential antimicrobial properties due to its interaction with biological membranes.

Methods of Application :

- Used in biochemical assays and as a buffer component in experiments.

Results Summary : Preliminary studies suggest that it may disrupt key metabolic pathways in microorganisms, indicating its therapeutic potential.

Case Studies

| Field of Study | Application Example | Results Achieved |

|---|---|---|

| Organic Chemistry | Synthesis of sulfonate esters and amides | High yield and selectivity in complex molecule formation |

| Environmental Science | Palladium extraction from soil using magnetic nanoparticles | Detection limit of 0.12 μg/L; recovery rates between 96.7% - 104% |

| Electrochemistry | Development of sodium-ion batteries | Enhanced performance and safety metrics compared to conventional batteries |

| Environmental Chemistry | Photocatalytic degradation of wastewater pollutants | Significant reduction in pollutant concentration |

| Biochemistry | Antimicrobial activity against various microorganisms | Disruption of metabolic pathways leading to inhibited growth |

Mécanisme D'action

The mechanism of action of sodium 2,5-dioxooxolane-3-sulfonate involves its ability to act as a sulfonating agent. It can introduce sulfonate groups into organic molecules, thereby modifying their chemical properties. The compound interacts with various molecular targets, including enzymes and proteins, through sulfonation reactions. These interactions can alter the activity and function of the target molecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

- Sodium 2,5-dioxotetrahydrofuran-3-sulfonate

- Sulfosuccinic acid anhydride sodium salt

Comparison: Sodium 2,5-dioxooxolane-3-sulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct sulfonation capabilities and can participate in a wider range of chemical reactions. Its solubility in water and DMSO also makes it more versatile for various applications .

Activité Biologique

Tetrahydro-2,5-dioxo-3-furansulfonic acid, sodium salt (CAS No. 73464-18-3) is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of sulfosuccinic acid with sodium hydroxide and has applications in pharmaceuticals and biochemical research.

- Molecular Formula : C₄H₃O₆S

- Appearance : Typically presented as a white crystalline powder.

- Purity : Commonly available in purities of 98% or higher.

Antioxidant Properties

Research indicates that compounds similar to tetrahydro-2,5-dioxo-3-furansulfonic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in biological systems .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic processes. For instance, it has shown promise as an inhibitor of certain 2-oxoglutarate-dependent oxygenases, which are involved in the biosynthesis of flavonoids and other secondary metabolites in plants . This inhibition could have implications for agricultural biotechnology and the enhancement of plant resilience.

Anti-inflammatory Effects

Tetrahydro-2,5-dioxo-3-furansulfonic acid has been noted for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Study 1: Antioxidant Activity

In a controlled experiment, tetrahydro-2,5-dioxo-3-furansulfonic acid was tested against various free radicals. The results indicated a dose-dependent scavenging effect, with significant reductions in reactive oxygen species (ROS) levels observed at higher concentrations. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases.

| Concentration (mg/mL) | % Scavenging Activity |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

Study 2: Enzyme Inhibition

A study focusing on the inhibition of anthocyanidin synthase (ANS) demonstrated that tetrahydro-2,5-dioxo-3-furansulfonic acid could effectively reduce enzyme activity by up to 60% at optimal concentrations. This inhibition was linked to alterations in flavonoid biosynthesis pathways.

| Enzyme Activity (% Control) | Concentration (µM) |

|---|---|

| 100% | 0 |

| 60% | 50 |

| 30% | 100 |

Propriétés

IUPAC Name |

sodium;2,5-dioxooxolane-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZVAUZTNCXLPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400503 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73464-18-3 | |

| Record name | Sodium 2,5-dioxooxolane-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.